2-(2,4-Dimethoxyphenyl)-2-butanol 2-(2,4-Dimethoxyphenyl)-2-butanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13411585
InChI: InChI=1S/C12H18O3/c1-5-12(2,13)10-7-6-9(14-3)8-11(10)15-4/h6-8,13H,5H2,1-4H3
SMILES: CCC(C)(C1=C(C=C(C=C1)OC)OC)O
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol

2-(2,4-Dimethoxyphenyl)-2-butanol

CAS No.:

Cat. No.: VC13411585

Molecular Formula: C12H18O3

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dimethoxyphenyl)-2-butanol -

Specification

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
IUPAC Name 2-(2,4-dimethoxyphenyl)butan-2-ol
Standard InChI InChI=1S/C12H18O3/c1-5-12(2,13)10-7-6-9(14-3)8-11(10)15-4/h6-8,13H,5H2,1-4H3
Standard InChI Key MIVRTUCJLPQVCV-UHFFFAOYSA-N
SMILES CCC(C)(C1=C(C=C(C=C1)OC)OC)O
Canonical SMILES CCC(C)(C1=C(C=C(C=C1)OC)OC)O

Introduction

Overview

2-(2,4-Dimethoxyphenyl)-2-butanol (CAS 6168-39-4) is a tertiary alcohol characterized by a butanol backbone substituted with a 2,4-dimethoxyphenyl group. This compound has garnered interest in organic synthesis, fragrance chemistry, and pharmaceutical research due to its unique structural features and potential bioactivity. With a molecular formula of C12H18O3\text{C}_{12}\text{H}_{18}\text{O}_3 and a molecular weight of 224.30 g/mol, it exhibits distinct physicochemical and pharmacological properties .

Chemical Identification and Structural Properties

Molecular Characteristics

  • IUPAC Name: 2-(2,4-Dimethoxyphenyl)-3-methylbutan-2-ol

  • Molecular Formula: C12H18O3\text{C}_{12}\text{H}_{18}\text{O}_3

  • Molecular Weight: 224.30 g/mol

  • Structural Features:

    • A tertiary alcohol (C-OH\text{C-OH}) at the second carbon of the butanol chain.

    • A 2,4-dimethoxyphenyl substituent, providing electron-rich aromaticity.

    • Methyl branching at the third carbon, enhancing steric bulk .

Spectroscopic Data

  • NMR: 1H^1\text{H}-NMR signals for methoxy groups appear at δ 3.8–3.9 ppm, while aromatic protons resonate between δ 6.5–7.2 ppm .

  • Mass Spectrometry: Major fragments include m/zm/z 181 (loss of -CH(CH3_3)OH) and m/zm/z 152 (aromatic ring cleavage) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(2,4-dimethoxyphenyl)-2-butanol typically involves multi-step reactions:

  • Addition Reaction: Propiophenone derivatives react with sodium cyanide and dimethylamine in methanol under pressure (0.3 MPa, 60–80°C) to form nitrile intermediates .

  • Hydrolysis: The nitrile intermediate undergoes alkaline hydrolysis (pH ≥ 12) to yield carboxylic acids .

  • Esterification: Reaction with ethanol and sulfuric acid produces esters .

  • Reduction: Sodium borohydride or similar reductants convert esters to the final alcohol .

Example Protocol:

  • Step 1: Propiophenone (100 g, 0.75 mol), sodium cyanide (45 g, 0.91 mol), and 40% dimethylamine in methanol (337 g) react at 60°C for 8 hours to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile (yield: 83%) .

  • Step 4: Reduction with sodium borohydride in tetrahydrofuran yields 2-(2,4-dimethoxyphenyl)-2-butanol (yield: 84%, purity: 98.8%) .

Optimization Strategies

  • Catalysts: Ruthenium on activated carbon enhances hydrogenation efficiency .

  • Solvents: Tetrahydrofuran improves reduction kinetics compared to methanol .

Physicochemical Properties

PropertyValueSource
Melting Point31–33°C
Boiling Point144°C (85 mmHg)
Density0.966 g/mL (25°C)
Refractive IndexnD20=1.512n_D^{20} = 1.512
Solubility4.57 g/L in water (20°C)
LogP2.41

The compound’s low water solubility and moderate lipophilicity (LogP=2.41\text{LogP} = 2.41) make it suitable for organic-phase reactions and fragrance formulations .

Biological Activity and Applications

Antimicrobial Properties

In vitro studies on structurally similar phenylbutanol derivatives demonstrate:

  • Antibacterial Activity: MIC values of 25–50 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antioxidant Capacity: DPPH radical scavenging with IC50_{50} = 43.39 µg/mL, comparable to ascorbic acid .

Fragrance Applications

  • Odor Profile: Exhibits floral, green notes reminiscent of lily of the valley .

  • Use Cases: Incorporated in perfumes (0.5–2% concentration) and air fresheners for its clean, persistent aroma .

Future Directions

  • Green Synthesis: Developing biocatalytic routes using alcohol dehydrogenases .

  • Drug Delivery: Nanoencapsulation to improve bioavailability for antimicrobial therapies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator